

A Comprehensive Technical Guide to the Chemical Structure of D-Chalcose

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Compound of Interest

Compound Name: Chalcose

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This document provides an in-depth analysis of the chemical structure, properties, and synthesis of D-**chalcose**, a significant dideoxy sugar. D-**chalcose**, also known as lankavose, is a component of various antibiotics, including chalcomycin and lankamycin.^[1] Its unique structure and biological relevance make it a molecule of interest in medicinal chemistry and drug development.

Chemical Structure and Nomenclature

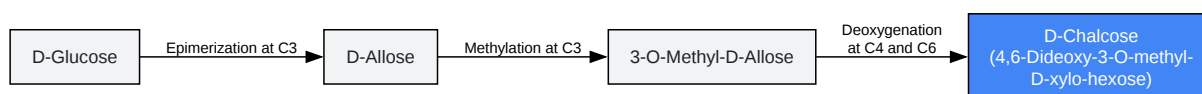
D-**chalcose** is systematically named 4,6-dideoxy-3-O-methyl-D-xylo-hexose.^{[1][2]} This nomenclature precisely describes its structural features relative to its parent hexose, D-glucose.

- **Hexose Backbone:** It is a six-carbon monosaccharide.
- **D-Configuration:** The stereochemistry at the chiral carbon furthest from the carbonyl group (C5) corresponds to that of D-glyceraldehyde.^{[3][4][5]} This means in the Fischer projection, the hydroxyl group on C5 is on the right side.
- **4,6-Dideoxy:** The hydroxyl groups typically found at the 4th and 6th carbon positions of a hexose are replaced by hydrogen atoms.
- **3-O-methyl:** The hydroxyl group at the 3rd carbon is etherified to a methyl group.

- **xylo-Hexose:** This descriptor refers to the stereochemical arrangement of the hydroxyl groups. In the context of a D-hexose, the xylo- configuration indicates that the hydroxyl groups at C2 and C4 are on the same side, while the hydroxyl group at C3 is on the opposite side in the Fischer projection (before modifications like deoxygenation or methylation).

The structural derivation from D-glucose can be visualized as follows: epimerization at C3 (glucose to allose), methylation at C3, and deoxygenation at C4 and C6.

Logical Relationship: Derivation of D-**Chalcos**e Structure



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Caption: Logical derivation of D-**chalcos**e from D-glucose.

Physicochemical and Quantitative Data

The key quantitative properties of D-**chalcos**e and its methyl chalcoside derivative are summarized below for easy reference and comparison.

Property	D-Chalcos	Methyl Chalcoside Derivative
CAS Registry Number	3150-28-5[1]	-
Molecular Formula	C ₇ H ₁₄ O ₄ [1]	C ₈ H ₁₆ O ₄
Molecular Weight	162.18 g/mol [1]	176.21 g/mol [1]
Percent Composition	C: 51.84%, H: 8.70%, O: 39.46%[1]	C: 54.53%, H: 9.15%, O: 36.32%[1]
Melting Point	96-99 °C[1]	101.5-102 °C[1]
Specific Optical Rotation	[α] _D ²⁴ +120° → +76° (in water, c=1.5)[1]	[α] _D ²⁷ -21° (in chloroform, c=2.04)[1]

Experimental Protocols: Synthesis of D-Chalcose

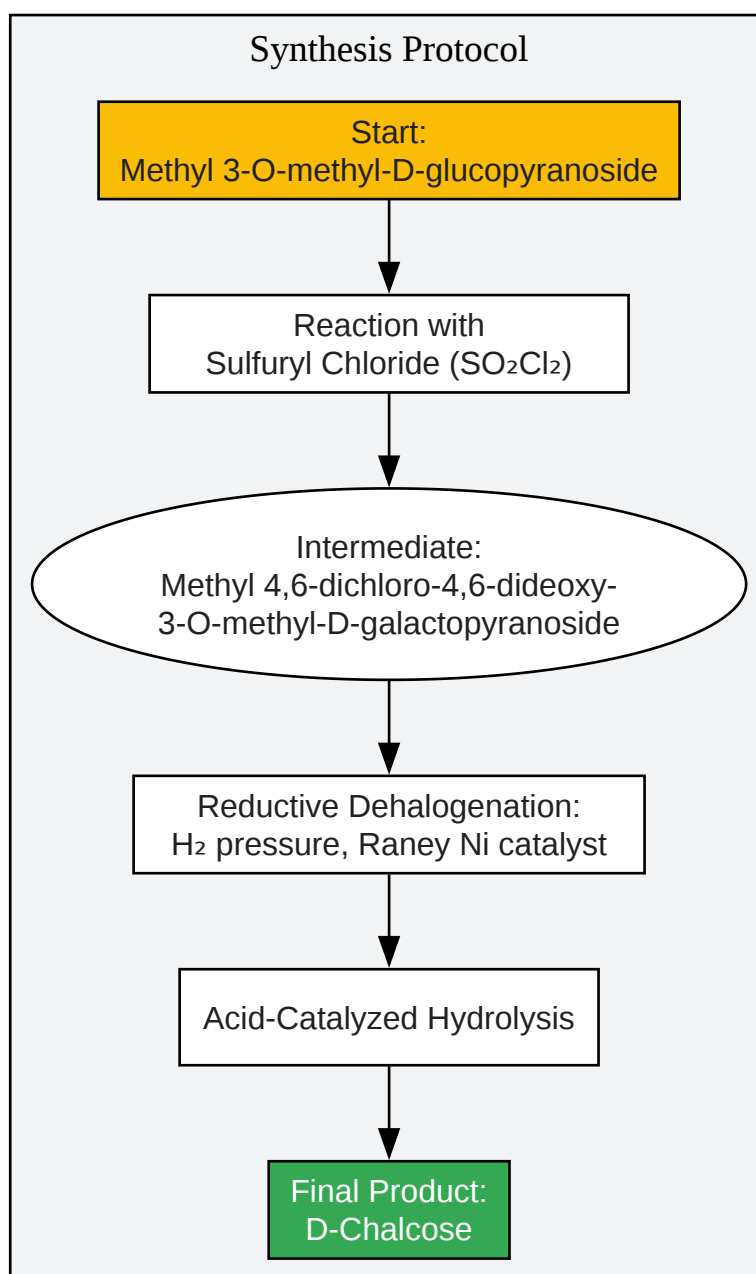
A facile synthesis of D-**chalcose** has been described, which involves the preparation of a dichloro derivative followed by reductive dehalogenation.^[2]^[6]

Objective: To synthesize 4,6-dideoxy-3-O-methyl-D-xylo-hexose (D-**chalcose**).

Key Stages:

- Chlorination: Reaction of a suitable starting material, such as methyl 3-O-methyl-D-glucopyranoside, with sulfuryl chloride. This step introduces chlorine atoms at the C4 and C6 positions with an inversion of configuration at C4, leading to a galacto- configuration.^[6]
- Reductive Dehalogenation: The resulting methyl 4,6-dichloro-4,6-dideoxy-3-O-methyl-D-galactopyranoside is then reduced.^[2]^[6] This is achieved through hydrogenation over a W-4 Raney nickel catalyst under hydrogen pressure.^[6] This step removes the chlorine atoms and replaces them with hydrogen.
- Hydrolysis: The final step involves acid-catalyzed hydrolysis of the methyl glycoside to yield the free sugar, D-**chalcose**.^[6]

Experimental Workflow: Synthesis of D-**Chalcose**



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Caption: Workflow for the chemical synthesis of D-**chalcose**.

Biological Significance

D-**chalcose** is a constituent of several macrolide antibiotics, which are known for their antibacterial properties. The deoxy and methyl functionalities on the sugar moiety are often crucial for the biological activity of the parent antibiotic, influencing its binding to the bacterial

ribosome and its pharmacokinetic properties. The study of D-**chalcose** and its synthesis is therefore vital for the development of new antibiotic derivatives and for understanding their mechanisms of action.

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